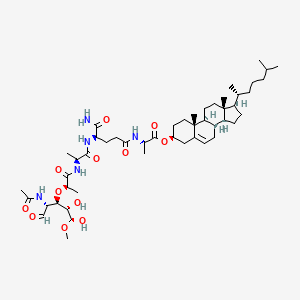

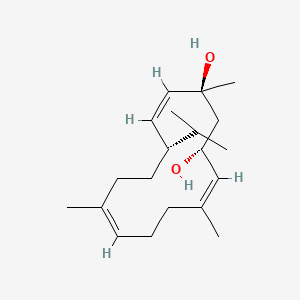

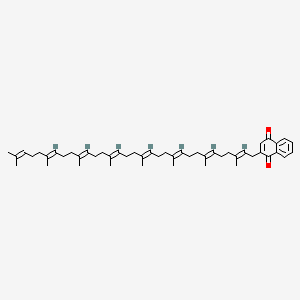

(1S,3R,4Z,8Z,12S,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol

Overview

Description

The compound belongs to a class of organic molecules with potential significance in various fields of chemistry and materials science. Its complex structure, featuring multiple stereochemical centers and double bonds, suggests a molecule with unique physical and chemical properties, which could be leveraged in synthesizing new materials or in the study of reaction mechanisms.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. While there are no direct studies on the synthesis of this specific compound, research on similar molecules suggests that strategies involving selective functionalization, protection-deprotection sequences, and controlled formation of carbon-carbon bonds are critical. For instance, the synthesis of related compounds often employs palladium-catalyzed reactions, ring-closing metathesis, and careful stereochemical control to achieve the desired configuration (Alami et al., 1995).

Molecular Structure Analysis

The molecular structure of organic compounds is typically elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide insights into the arrangement of atoms within a molecule and its electronic structure. For molecules similar to the one , electron diffraction and spectroscopic studies have been instrumental in determining bond lengths, angles, and stereochemistry, offering a detailed view of the molecule's three-dimensional shape (Schultz et al., 1998).

Chemical Reactions and Properties

The chemical reactivity of a molecule is profoundly influenced by its functional groups and molecular structure. Compounds with multiple double bonds and stereochemical centers can undergo a variety of reactions, including additions, cyclizations, and rearrangements. The presence of trimethylsilyl groups, for example, can significantly affect a molecule's reactivity towards electrophiles and nucleophiles, as well as its stability under various conditions (Bock et al., 1993).

Physical Properties Analysis

The physical properties of organic compounds, such as melting point, boiling point, solubility, and optical activity, are determined by their molecular structure. The configuration of double bonds and the presence of chiral centers can influence the compound's phase behavior, interaction with light, and solubility in different solvents. Studies on similar compounds have shown that subtle changes in molecular structure can lead to significant differences in physical properties (Gleiter et al., 1997).

Chemical Properties Analysis

The chemical properties of a compound, including acidity/basicity, redox potential, and reactivity towards specific reagents, are closely related to its molecular structure. The electronic distribution within the molecule, influenced by its functional groups and overall geometry, dictates how it interacts with other molecules. Research on compounds with related structures has provided valuable information on their acid-base behavior, potential as ligands in coordination chemistry, and susceptibility to oxidative or reductive conditions (Kim et al., 2005).

- (Alami et al., 1995)

- (Schultz et al., 1998)

- (Bock et al., 1993)

- (Gleiter et al., 1997)

- (Kim et al., 2005)

Scientific Research Applications

Downstream Processing of Biologically Produced Diols

1,3-Propanediol and 2,3-butanediol are biologically produced diols with significant potential in industrial applications. The review by Zhi-Long Xiu & A. Zeng (2008) highlights the challenges and current state of methods for the recovery and purification of these diols. The separation technologies like aqueous two-phase extraction and pervaporation are emphasized for their potential in improving yield, purity, and energy efficiency in the downstream processing of these compounds.

Synthetic Routes for Heterocyclic Compounds

Heterocyclic compounds, including triazines and triazoles, have a broad spectrum of biological activities. The synthetic routes for these compounds are diverse, encompassing various catalytic and non-catalytic methods. The review by C. Kaushik et al. (2019) discusses the synthesis of 1,2,3-triazoles, highlighting their importance in drug discovery and pharmaceutical chemistry. The catalytic synthesis using copper and non-copper catalysts is particularly noted for its efficiency and versatility in producing biologically active triazoles.

Applications of Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide (BTA) serves as a versatile ordering moiety in supramolecular chemistry with applications ranging from nanotechnology to biomedical fields. The review by S. Cantekin, T. D. de Greef, & A. Palmans (2012) explores the self-assembly behavior of BTAs and their application potential. BTAs' ability to form nanometer-sized rod-like structures stabilized by hydrogen bonding is particularly highlighted for its implications in creating advanced materials and therapeutic agents.

Glycerol Hydrogenolysis into Propanediols

The conversion of glycerol into propanediols (1,2-PDO and 1,3-PDO) via hydrogenolysis represents a promising route for utilizing excess glycerol from biodiesel production. The critical review by Andreas Martin et al. (2013) discusses various methods for glycerol hydrogenolysis, emphasizing the potential of using in situ generated hydrogen. This route offers an environmentally friendly alternative for the synthesis of valuable industrial chemicals.

properties

IUPAC Name |

(1S,3R,4Z,8Z,12S,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11-,16-7-,17-13-/t18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVKDDXPCFBMOV-KPKOZXNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/CC/C(=C\[C@@H](C[C@](/C=C\[C@@H](CC1)C(C)C)(C)O)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57605-80-8 | |

| Record name | 2,7,11-Cembratriene-4,6-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057605808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does alpha-2,7,11-Cembratriene-4,6-diol exert its antitumor-promoting effects?

A1: The research suggests that alpha-2,7,11-Cembratriene-4,6-diol inhibits the activity of protein kinase C (PKC), a key enzyme involved in cell growth and proliferation. [] Specifically, the compound was found to inhibit the phosphorylation of a 47-kilodalton protein in human platelets, a process known to be mediated by PKC. [] This suggests that alpha-2,7,11-Cembratriene-4,6-diol may disrupt PKC-dependent signaling pathways involved in tumor promotion.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-(1-methylindol-3-yl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B1232585.png)

![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[(E)-2-[5-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-2-yl]ethenyl]-1H-indol-3-amine;chloride](/img/structure/B1232594.png)

![(3R)-4-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-benzyl-4-oxobutanoic acid](/img/structure/B1232599.png)